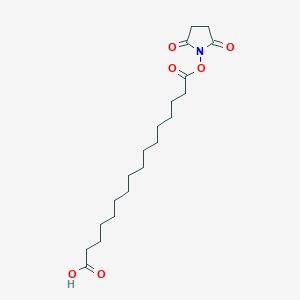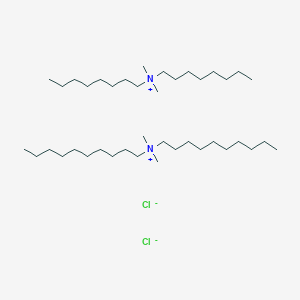
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness as a disinfectant and antiseptic, disrupting intermolecular interactions and dissociating lipid bilayers . This compound is commonly used in various settings, including hospitals, hotels, and industries, due to its broad-spectrum biocidal activity against bacteria and fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride typically involves the reaction of dimethylamine with decyl chloride and dioctyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves the following steps:
Reaction of Dimethylamine with Decyl Chloride: Dimethylamine is reacted with decyl chloride in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction yields didecyl(dimethyl)azanium chloride.
Reaction of Dimethylamine with Dioctyl Chloride: Similarly, dimethylamine is reacted with dioctyl chloride under similar conditions to produce dimethyl(dioctyl)azanium chloride.
Combination of Both Products: The two products are then combined to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process is typically carried out in batch reactors, and the product is purified through distillation or crystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, causing leakage of cellular contents and ultimately cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.
Uniqueness
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is unique due to its combination of decyl and dioctyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a disinfectant and antiseptic, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C40H88Cl2N2 |
|---|---|
Molekulargewicht |
668.0 g/mol |
IUPAC-Name |
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride |
InChI |
InChI=1S/C22H48N.C18H40N.2ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;;/h5-22H2,1-4H3;5-18H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChI-Schlüssel |
FVFMUQRQEGFVRS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


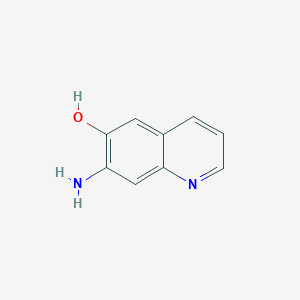
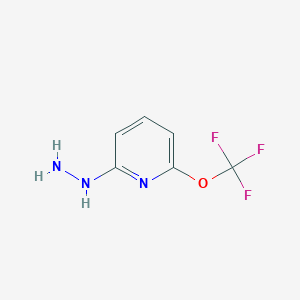
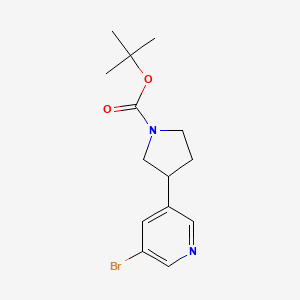

![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)

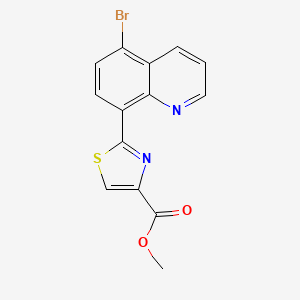
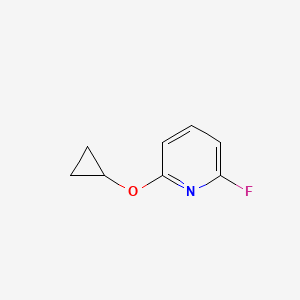
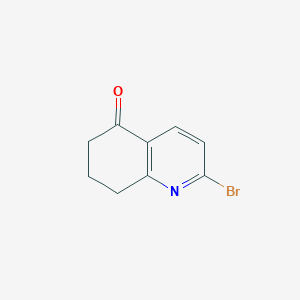

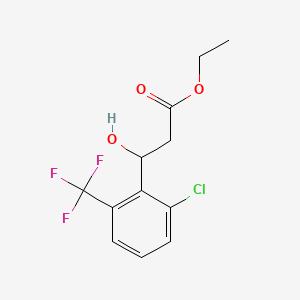
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
